tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate
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Overview
Description
tert-Butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate is a chemical compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Methyl and Methylamino Groups: The methyl and methylamino groups can be introduced through alkylation and amination reactions, respectively.
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butyl group to form the tert-butyl carbamate.
Formation of the Hemioxalate Salt: The final step involves the formation of the hemioxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of piperidine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate
- tert-Butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
1946010-91-8 |
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Molecular Formula |
C14H26N2O6 |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H24N2O2.C2H2O4/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4;3-1(4)2(5)6/h9-10,13H,6-8H2,1-5H3;(H,3,4)(H,5,6)/t9-,10+;/m0./s1 |
InChI Key |
BDXXCBSZDUAVGB-BAUSSPIASA-N |
SMILES |
CC1CCN(CC1NC)C(=O)OC(C)(C)C.CC1CCN(CC1NC)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1NC)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1CCN(CC1NC)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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